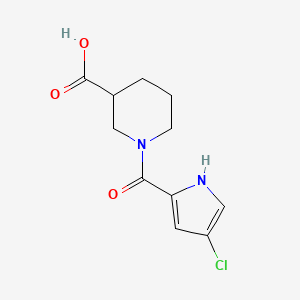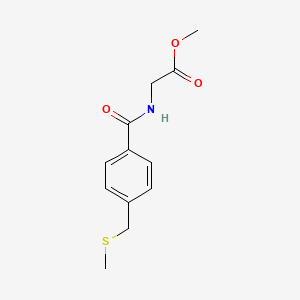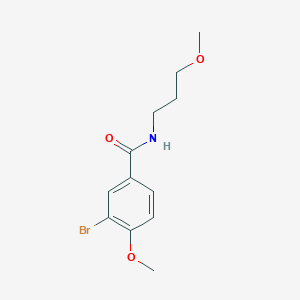
n-Isobutyl-5-(methylthio)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Isobutyl-5-(methylthio)-2-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an isobutyl group, a methylthio group, and a nitro group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-5-(methylthio)-2-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the isobutyl and methylthio groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the benzamide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
n-Isobutyl-5-(methylthio)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
n-Isobutyl-5-(methylthio)-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of n-Isobutyl-5-(methylthio)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with biological macromolecules. The isobutyl and methylthio groups contribute to the compound’s overall chemical reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Isobutyl-5-(methylamino)-2-nitrobenzamide
- n-Isobutyl-5-(methylthio)-2-aminobenzamide
- n-Isobutyl-5-(methylthio)-2-chlorobenzamide
Uniqueness
n-Isobutyl-5-(methylthio)-2-nitrobenzamide is unique due to the presence of both the nitro and methylthio groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C12H16N2O3S |
|---|---|
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
N-(2-methylpropyl)-5-methylsulfanyl-2-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3S/c1-8(2)7-13-12(15)10-6-9(18-3)4-5-11(10)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15) |
Clé InChI |
XDZRLKLTXWXFNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC(=O)C1=C(C=CC(=C1)SC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoic acid](/img/structure/B14916195.png)
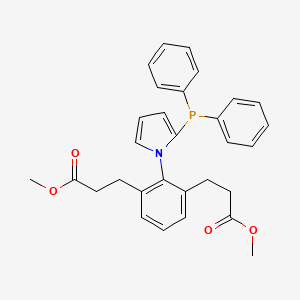
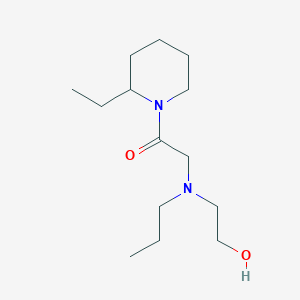
![2-[(E)-(2-{4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-nitrophenol](/img/structure/B14916233.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)


